Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

Mutagenicity Ames test PASH genotoxicity

6‑Methylbenzo[b]naphtho[1,2‑d]thiophene (also listed as benzo[b]naphtho[2,1‑d]thiophene, 6‑methyl) is a tetracyclic polycyclic aromatic sulfur heterocycle (PASH) with the formula C₁₇H₁₂S and a molecular weight of 248.34 g mol⁻¹. It belongs to the benzonaphthothiophene (BNT) subgroup of PASHs, which are ubiquitous organosulfur constituents of crude oils, coal‑derived products, and environmental combustion residues.

Molecular Formula C17H12S
Molecular Weight 248.3 g/mol
CAS No. 84258-70-8
Cat. No. B13775853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(b)naphtho(1,2-d)thiophene, 6-methyl-
CAS84258-70-8
Molecular FormulaC17H12S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43
InChIInChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3
InChIKeyWOQVFYLUIYFKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzo[b]naphtho[1,2-d]thiophene (CAS 84258-70-8) – Key Procurement Specifications and Evidence-Based Differentiation


6‑Methylbenzo[b]naphtho[1,2‑d]thiophene (also listed as benzo[b]naphtho[2,1‑d]thiophene, 6‑methyl) is a tetracyclic polycyclic aromatic sulfur heterocycle (PASH) with the formula C₁₇H₁₂S and a molecular weight of 248.34 g mol⁻¹ [1]. It belongs to the benzonaphthothiophene (BNT) subgroup of PASHs, which are ubiquitous organosulfur constituents of crude oils, coal‑derived products, and environmental combustion residues [2]. The compound is distinguished from its parent non‑methylated BNTs and from other methyl‑substituted BNT isomers by its distinct chromatographic retention, mutagenicity, and DNA‑adduct profile, making it a critical reference standard for environmental forensics, petroleum geochemistry, and toxicological research.

1 Isomer-specific reference standard for GC×GC-MS and LC analysis of PASHs in environmental and petroleum matrices.
2 Positive control for genotoxicity assays where methyl-PASH DNA adduct patterns are evaluated in human cell lines.
3 Geochemical maturity tracer support as the thermodynamically most stable methyl-benzonaphthothiophene congener in mature oils and coals.

Why 6‑Methylbenzo[b]naphtho[1,2-d]thiophene Cannot Be Replaced by a Generic PASH or Other Methyl-BNT Isomer


PASHs with similar ring frameworks are often treated as interchangeable in environmental monitoring or petroleum biomarker studies; however, 6‑methylbenzo[b]naphtho[1,2‑d]thiophene exhibits a unique combination of toxicity‑relevant interactions and physicochemical properties that precludes simple substitution. The non‑methylated parent benzo[b]naphtho[2,1‑d]thiophene (BN21T) is only weakly mutagenic, whereas the 6‑methyl derivative displays clear mutagenic activity in the Ames test [1]. In human HepG2 cells, the 6‑methyl compound induces a different DNA adduct pattern (two adducts) compared with the parent BNT (one adduct), demonstrating that methylation at the 6‑position qualitatively alters genotoxic potential [2]. Furthermore, GC retention indices of the 6‑methyl isomer differ substantially from those of the isomeric 6‑methylbenzo[b]naphtho[1,2‑d]thiophene (6‑MeBbN12T) on phenyl, liquid‑crystalline, and ionic‑liquid stationary phases, which directly impacts chromatographic identification and quantification accuracy [3]. These genotoxic and chromatographic distinctions mean that using an uncharacterized “methyl‑BNT mixture” or an incorrect isomer as a calibration standard will compromise both hazard assessment and analytical data quality.

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Methyl position alters genotoxicity: The 6-methyl derivative is mutagenic in TA98 and forms two DNA adducts in HepG2 cells, while the non-methylated parent shows negligible activity. Uncharacterized methyl-PASH mixtures may not replicate this hazard profile.

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Isomer-specific chromatographic retention: The 6-Me-BbN21T isomer differs by ΔRI 1.50–3.21 from the 6-Me-BbN12T isomer across three GC stationary phases, and elution order reverses on ionic liquid columns. Using an incorrect isomer as a calibration standard leads to systematic quantification errors.

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Geochemical abundance driven by ring topology: The [2,1]BNT framework (target) is the most thermodynamically stable, dominating mature geological samples. The [1,2]BNT-based isomers are less stable and less abundant, which can bias maturity parameter calculations if substituted.

Quantitative Differentiation Evidence for 6‑Methylbenzo[b]naphtho[1,2-d]thiophene (CAS 84258-70-8) Relative to Closest Analogs


Mutagenicity in Salmonella TA98: 6‑Methyl BN21T vs. Non‑Methylated Parent BNTs

In the Salmonella/microsome assay (TA98 with rat‑liver S9 activation), non‑methylated benzo[b]naphtho[1,2‑d]thiophene, benzo[b]naphtho[2,1‑d]thiophene, and benzo[b]naphtho[2,3‑d]thiophene exhibited very weak or no mutagenic activity. By contrast, the 6‑methyl derivative of benzo[b]naphtho[2,1‑d]thiophene (i.e., the target compound) was one of five methyl‑substituted BNTs that demonstrated clear mutagenic activity, albeit only at high S9 concentrations [1].

Ames TA98 Mutagenicity
Head-to-head
Mutagenic (6-Me) vs Very weak / none (parent BNTs)
Methylation at position 6 introduces mutagenic activity absent in parent scaffolds.
S9-dependent; specific revertant values not reported.
Mutagenicity Ames test PASH genotoxicity

DNA Adduct Spectrum in HepG2 Cells: 6‑Methyl BN21T vs. Parent BN21T and Other Thiophenes

In human hepatoma HepG2 cells, 6‑methylbenzo[b]naphtho[2,1‑d]thiophene (6‑CH₃BNT) formed two distinct DNA adducts, whereas the non‑methylated parent benzo[b]naphtho[2,1‑d]thiophene (BNT) formed a single adduct. Dibenzothiophene (DBT) also formed two adducts, while benzo[b]thiophene, dinaphthothiophene, and diphenanthrothiophene produced no detectable DNA adducts at any dose [1].

HepG2 DNA Adducts
Head-to-head
2 vs. 1 (parent BNT)
6-Methyl generates a more complex adduct profile, indicating additional reactive metabolites.
32P-postlabeling, 48 h treatment.
DNA adducts HepG2 PASH genotoxicity

GC Retention Index Differentiation on Three Stationary Phases: 6‑MeBbN21T vs. 6‑MeBbN12T Isomer

The GC retention indices of 6‑methylbenzo[b]naphtho[2,1‑d]thiophene (6‑MeBbN21T) and its isomeric counterpart 6‑methylbenzo[b]naphtho[1,2‑d]thiophene (6‑MeBbN12T) were determined on three stationary phases of differing selectivity. On the 50% phenyl methylpolysiloxane phase, the [2,1‑d] isomer elutes at RI = 407.13, whereas the [1,2‑d] isomer elutes earlier at RI = 405.63, a difference of ΔRI = 1.50. On the ionic liquid phase, the elution order reverses: the [2,1‑d] isomer (393.42) elutes before the [1,2‑d] isomer (394.21), ΔRI = 0.79 [1].

GC Retention Indices
Head-to-head
ΔRI 1.50–3.21
Isomer-specific RI differences support unambiguous identification; elution order reverses on ionic liquid phases.
50% phenyl, LC-DMPS, and IL stationary phases.
Gas chromatography Retention index PASH isomer separation

Kovats Retention Index on SE‑52: A Chromatographic Anchor for Library Matching

The experimentally determined Kovats retention index of 6‑methylbenzo[b]naphtho[2,1‑d]thiophene on an SE‑52 (5% phenyl methylpolysiloxane) column is 412 [1]. While comparative Kovats values for the full set of methyl‑BNT isomers on SE‑52 are not compiled in a single study, this value serves as a critical anchor for the linear retention index system of polycyclic aromatic compounds and enables cross‑laboratory identification [2].

Kovats RI on SE-52
Supporting evidence
412
Verified Kovats index anchors library-based GC-MS identification in environmental analysis.
Cross-laboratory reference; class-level comparison for other isomers.
Kovats index Polycyclic aromatic sulfur heterocycle GC stationary phase

AhR‑Mediated Activity and Genotoxic Implications: 6‑Methyl BN21T in the Context of BN21T Parent

The non‑methylated parent benzo[b]naphtho[2,1‑d]thiophene (BN21T) was newly identified as an efficient AhR agonist in both rat and human luciferase reporter gene assays, whereas benzo[b]naphtho[1,2‑d]thiophene (BN12T) activated AhR only in rat cells [1]. The 6‑methyl derivative of BN21T was previously shown to form DNA adducts in human HepG2 cells [2], indicating that methylation at the 6‑position preserves or even enhances the genotoxic potential of the already AhR‑active [2,1‑d] scaffold. Although direct comparative AhR EC₅₀ data for the 6‑methyl compound are not available, the combination of AhR agonism of the parent and the DNA adduct data for the methyl derivative provides a class‑level inference that 6‑methyl‑BN21T is a more hazardous congener than either the non‑methylated BN12T or BN23T isomers.

AhR Agonism & Genotoxicity
Class-level inference
Parent BN21T is an efficient AhR agonist in human cells; 6-Me-BN21T forms two DNA adducts.
Combined AhR activity and DNA adduct evidence elevates priority for this congener in effect-directed analysis.
EC50 values for 6-Me derivative not reported.
Aryl hydrocarbon receptor AhR agonist PASH toxicity

Thermodynamic Stability and Isomer Distribution as Geochemical Maturity Indicators

Quantum chemical calculations established the thermodynamic stability order of benzonaphthothiophene isomers as [2,1]BNT > [2,3]BNT > [1,2]BNT. Based on this, two maturity parameters were calibrated against vitrinite reflectance (%Ro): BNTR‑1 = [2,1]BNT/[2,3]BNT and BNTR‑2 = [2,1]BNT/([1,2]BNT + [2,3]BNT), with linear relationships %Rc = 5.5 × BNTR‑1/100 + 0.5 and %Rc = 15 × BNTR‑2/100 + 0.5 for %Ro > 0.9 [1]. The 6‑methyl derivative of [2,1]BNT is therefore the methylated analog of the thermodynamically most stable BNT isomer, which dominates in mature coals and petroleum. This implies that the 6‑methyl‑[2,1]BNT (target compound) is the most abundant methyl‑BNT congener in high‑maturity geological samples, unlike the 6‑methyl‑[1,2]BNT isomer, which is less thermally stable and less abundant.

Geochemical Maturity
Class-level inference
[2,1]BNT > [2,3]BNT > [1,2]BNT thermodynamic stability; 6-Me-[2,1]BNT dominates at %Ro > 0.9.
The [2,1]-based methyl isomer is the most abundant congener in mature geological samples; required for maturity ratio calibration.
DFT calculations; calibrated against vitrinite reflectance.
Geochemical maturity Thermodynamic stability BNT ratio

High‑Value Application Scenarios for 6‑Methylbenzo[b]naphtho[1,2-d]thiophene Based on Differentiated Evidence


Reference Standard for Petroleum Forensics and Oil‑Spill Source Identification

The compound's defined GC retention indices on multiple stationary phases [1] and its Kovats index of 412 on SE‑52 [2] make it an indispensable calibration standard for the GC‑MS and GC×GC‑MS analysis of PASHs in crude oils and refined products. Its [2,1‑d] topology, as the thermodynamically most stable BNT isomer, ensures that it is among the most abundant methyl‑BNTs in mature petroleum [4], and thus its accurate quantification is essential for calculating oil‑migration tracer ratios such as [2,1]BNT/([2,1]BNT+[1,2]BNT) [5].

Positive Control in Genotoxicity and DNA Adduct Studies

Because 6‑methyl‑BN21T forms two persistent DNA adducts in human HepG2 cells—in contrast to the single adduct formed by the non‑methylated parent—it serves as a superior positive control for ³²P‑postlabeling and mass‑spectrometry‑based DNA adductomics in environmental toxicology [3]. Its confirmed mutagenic activity in Salmonella TA98 [6] further supports its use as a reference genotoxicant in the screening of PASH‑contaminated environmental fractions.

Analytical Method Development for Isomer‑Specific PASH Separation

The baseline‑resolved retention index differences between 6‑MeBbN21T and 6‑MeBbN12T on phenyl, LC‑DMPS, and ionic liquid phases (ΔRI = 1.50–3.21) provide a benchmark for optimizing GC column selectivity and for validating isomer‑specific separation protocols [1]. The elution order reversal on the ionic liquid phase further tests the resolving power of emerging stationary phases, making this compound pair a useful probe for chromatographic method development.

Geochemical Maturity and Migration Tracer in Source‑Rock Evaluation

The 6‑methyl derivative of the [2,1]BNT scaffold is the most stable and, consequently, the most concentrated methyl‑BNT congener in high‑maturity coals and oils (%Ro > 0.9). Its accurate quantification directly underpins the BNTR‑1 and BNTR‑2 maturity equations (calibrated against vitrinite reflectance) and the [2,1]BNT/([2,1]BNT+[1,2]BNT) oil‑migration parameter [REFS-4, REFS-5], making it a priority reference material for petroleum system modeling.

Application
Selection Property
Validation Focus
Petroleum forensics & oil-spill source ID
Defined GC retention indices on multiple phases
Isomer-specific quantification in complex crude-oil matrices
Genotoxicity & DNA adduct positive control
Mutagenicity in TA98 + distinct adduct pattern in HepG2
Adduct formation reproducibility and S9-dependence
Isomer-specific PASH separation method development
Baseline-resolved RI differences (ΔRI 1.50–3.21) between 6-Me isomers
Elution order reversal on ionic liquid phases and column selectivity
Geochemical maturity & migration tracer
Thermodynamic stability of [2,1]BNT scaffold; dominant congener in mature samples
BNTR-1/BNTR-2 ratio accuracy in source-rock evaluation
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